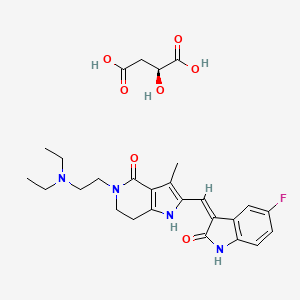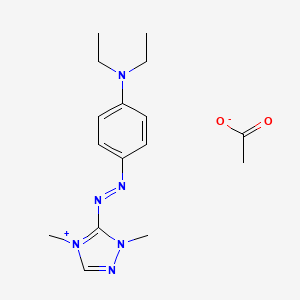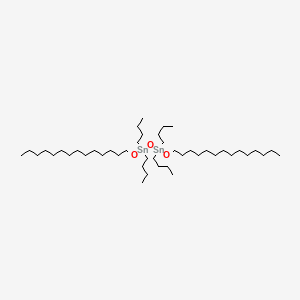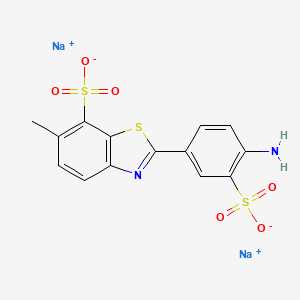
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a synthetic organic compound known for its vibrant magenta color. It is commonly used as a dye in various applications, including histology and microbiology. The compound is a sodium sulfonate derivative of fuchsine, which is widely utilized in staining techniques to differentiate between different tissue types and cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate typically involves the sulfonation of fuchsine. The process includes the following steps:
Sulfonation: Fuchsine is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the sulfonation and neutralization steps .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzothiazole compounds .
Scientific Research Applications
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques to differentiate between different types of cells and tissues.
Medicine: Utilized in diagnostic tests and as a marker in various assays.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to proteins and nucleic acids, allowing for the visualization of cellular structures under a microscope. The sulfonate groups enhance its solubility in water, making it an effective dye for various applications .
Comparison with Similar Compounds
Similar Compounds
Acid Fuchsin: Another sulfonated derivative of fuchsine, used in similar staining applications.
New Fuchsin: A related compound with slightly different staining properties.
Pararosaniline: A similar dye used in microbiology and histology.
Uniqueness
Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its specific sulfonation pattern, which provides distinct staining characteristics and solubility properties compared to other similar compounds .
Properties
CAS No. |
52044-08-3 |
|---|---|
Molecular Formula |
C14H10N2Na2O6S3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
disodium;2-(4-amino-3-sulfonatophenyl)-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O6S3.2Na/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19;;/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
HBJCVQUBNWAIAA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


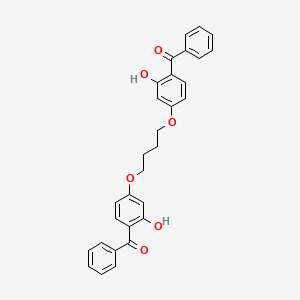

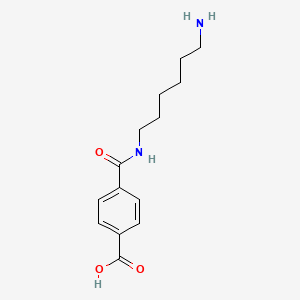
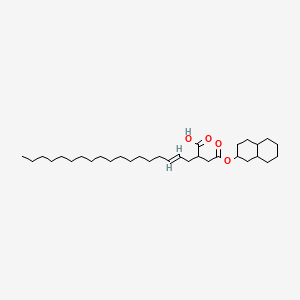
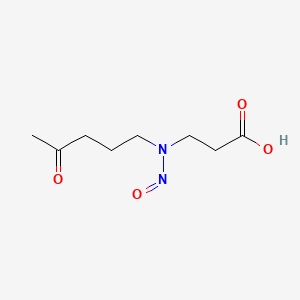
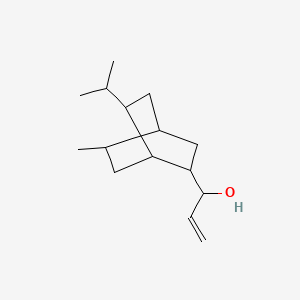
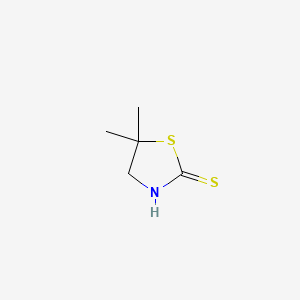
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
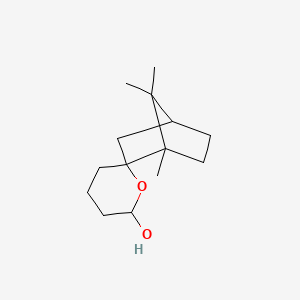
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
